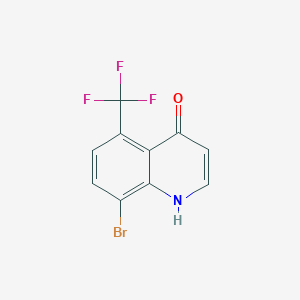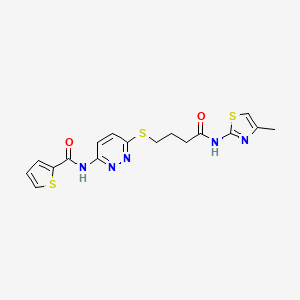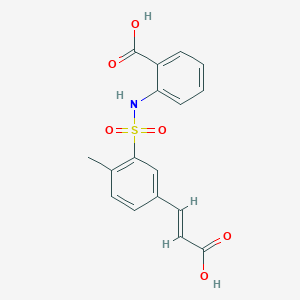
8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-bromoquinoline and trifluoromethylating agents.
Reaction Conditions:
Reaction Steps: The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the trifluoromethyl group, followed by cyclization to form the quinoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.
科学研究应用
8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery and development.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups enhances its binding affinity to target proteins, leading to modulation of their activity. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, resulting in its observed biological effects.
相似化合物的比较
Similar Compounds
8-Bromoquinoline: Lacks the trifluoromethyl group, resulting in different chemical reactivity and biological activity.
5-(Trifluoromethyl)quinolin-4(1H)-one: Lacks the bromine atom, leading to variations in its chemical properties and applications.
8-Chloro-5-(trifluoromethyl)quinolin-4(1H)-one:
Uniqueness
8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
8-bromo-5-(trifluoromethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-6-2-1-5(10(12,13)14)8-7(16)3-4-15-9(6)8/h1-4H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZGFJRPVGFEBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C(F)(F)F)C(=O)C=CN2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2374138.png)
![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2374139.png)



![2-(methylthio)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2374146.png)

![methyl N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]carbamate](/img/structure/B2374150.png)



![6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2374157.png)
![N-(2,3-dimethylphenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2374158.png)

